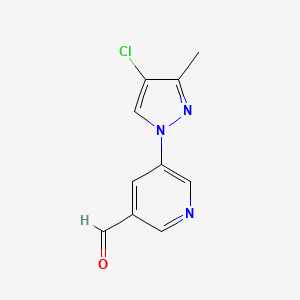
5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chloro and methyl group, and a pyridine ring substituted with a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups are introduced through electrophilic substitution reactions.
Coupling with Pyridine: The pyrazole ring is then coupled with a pyridine derivative through a condensation reaction, often using a Vilsmeier-Haack reagent to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a pyridine ring.
3-Methyl-1-phenyl-1H-pyrazole-5-carbaldehyde: Lacks the chloro substitution.
Uniqueness
Structural Features:
Propriétés
Formule moléculaire |
C10H8ClN3O |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
5-(4-chloro-3-methylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClN3O/c1-7-10(11)5-14(13-7)9-2-8(6-15)3-12-4-9/h2-6H,1H3 |
Clé InChI |
HYMGBHBYGGKXBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1Cl)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















